(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Overview
Description
- This compound is a structurally complex molecule, featuring a tetrahydrofuro[2,3-d][1,3]dioxol ring system. Its synthesis and properties are of interest due to its potential applications in various chemical fields.
Synthesis Analysis
- The synthesis of related compounds involves various methods, including reactions of trimethylated dioxinones with acylbenzotriazoles under mild conditions, leading to high yields of dioxin-4-ones and corresponding pyrones (Katritzky et al., 2005).
- Another synthesis method reported is the development of concise syntheses for hydroxytetrahydrofurans, providing access to various configurational isomers from a single aldol adduct (Kang et al., 2009).
Molecular Structure Analysis
- The molecular structure of similar compounds has been analyzed through X-ray crystallography, revealing configurations of various carbon centers and the presence of intramolecular hydrogen bonds (Li et al., 2001).
Chemical Reactions and Properties
- Related chemical reactions include the chemoselective hydrogenation of biomass-derived compounds like 5-hydroxymethylfurfural (HMF) to diols, which are key intermediates for sustainable chemicals and fuels (Tang et al., 2017).
Scientific Research Applications
Crystallography and Stereochemistry : A study focused on the crystallography and absolute stereochemistry of a related compound, which is crucial for understanding its chemical behavior and potential applications in synthesis (Reed et al., 2013).
Synthesis and Anticancer Activity : Novel hybrid heterocycles incorporating a structurally similar compound were synthesized and evaluated for their potential anticancer activity (Srinivas et al., 2017).
Monooxygenase Stereoselectivity in Biosynthesis : Research explored the stereoselectivity of monooxygenase enzymes in the biosynthesis of spiroacetals, using related tetrahydropyranol compounds (McErlean et al., 2002).
Nematicidal and Antifungal Properties : The synthesis of hybrid heterocyclic compounds involving a similar structure was reported, with an evaluation of their nematicidal and antifungal properties (Srinivas et al., 2017).
Corrosion Inhibition Study : A computational study explored the use of epoxy glucose derivatives, structurally related to the compound , as corrosion inhibitors for mild steel in acidic conditions (Koulou et al., 2020).
Synthesis of Novel Carbohydrate Derivatives : Research into the synthesis of novel carbohydrate derivatives, including acridinone derivatives using 1,3-dipolar cycloaddition, highlights the compound's relevance in developing new molecules with potential biological activities (Fascio et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUQZVBVVJJRKM-VZFHVOOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435613 | |
Record name | 1,2-O-Isopropylidene-a-L-xylofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
CAS RN |
114861-22-2 | |
Record name | 1,2-O-Isopropylidene-a-L-xylofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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